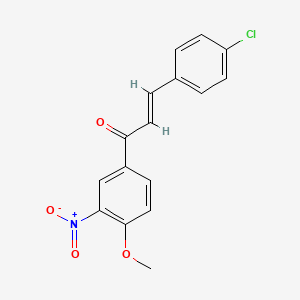
5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonylated compounds, including derivatives similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, often involves copper-mediated aminosulfonylation reactions. These processes utilize sulfinate sodium and Cu(NO3)2·3H2O to produce sulfonylated lactams, showcasing a broad functional group tolerance and moderate to good yields. Such methods are noted for using easily available sulfone reagents and are characterized by ease of operation (Wang et al., 2019).
Molecular Structure Analysis
The molecular and electronic structure of compounds similar to this compound has been elucidated through X-ray single crystal diffraction and quantum chemical calculations. These studies provide insights into the spatial arrangement of molecules and the influence of sterically hindered groups on molecular properties. Intramolecular hydrogen bonds play a significant role in the stability and reactivity of these molecules (Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonyl compounds involves various chemical transformations, including nucleophilic substitution reactions that are foundational in synthesizing 5-sulfamoyl derivatives with salidiuretic activity. These processes highlight the importance of sulfonyl groups in facilitating reactions that lead to compounds with significant biological activities (Sturm et al., 1983).
Applications De Recherche Scientifique
DNA Repair and Regulation
Studies on compounds such as 3-aminobenzamide, a related aminosulfonyl benzamide, have explored its role in DNA repair processes. It has been used to investigate the regulatory role of poly(ADP-ribose) in DNA repair mechanisms. High concentrations of 3-aminobenzamide have been shown to influence DNA break frequencies and repair replication, highlighting the compound's complex cellular effects (Cleaver, Milam, & Morgan, 1985).
Antifungal and Antibacterial Activity
Research into the antibacterial and surface activity of 1,2,4-triazole derivatives, which include aminosulfonyl groups similar to the one in 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, has shown promising biological activity. These compounds have demonstrated antimicrobial properties and potential as surface active agents (El-Sayed, 2006).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving sulfonylated compounds have been a focus of several studies. For example, the copper-mediated aminosulfonylation of 2-vinylbenzamide with sodium sulfinates to produce sulfonylated lactams has been reported, showcasing methods to create complex molecules involving aminosulfonyl groups (Wang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)7-14-12(15)11-6-10(18(13,16)17)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCZZFXKIVMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)
![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)
![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)
![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)
![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)





![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)